molecular formula C21H18BrN3O2 B11030405 5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11030405
M. Wt: 424.3 g/mol
InChI Key: RBRUJJOEAQZESM-UHFFFAOYSA-N
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Description

5’-Bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a beta-carboline core, which is a tricyclic structure known for its biological activity, fused with an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure.

    Spirocyclization: The spiro linkage is formed by reacting the beta-carboline derivative with an indole derivative under conditions that promote cyclization, such as the use of a strong base or a Lewis acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole and beta-carboline rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The beta-carboline core is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The indole moiety can interact with various biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline derivative with known biological activity.

    Indole-3-carbinol: An indole derivative with anticancer properties.

    Spirooxindoles: Compounds with a spiro linkage similar to the one in the title compound.

Uniqueness

5’-Bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is unique due to its combination of a beta-carboline core, an indole moiety, and a spiro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

5-bromo-2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one

InChI

InChI=1S/C21H18BrN3O2/c1-2-18(26)25-10-9-14-13-5-3-4-6-16(13)23-19(14)21(25)15-11-12(22)7-8-17(15)24-20(21)27/h3-8,11,23H,2,9-10H2,1H3,(H,24,27)

InChI Key

RBRUJJOEAQZESM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)NC5=CC=CC=C25

Origin of Product

United States

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